molecular formula C15H22ClNO2 B12286215 2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-

2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-

Cat. No.: B12286215
M. Wt: 283.79 g/mol
InChI Key: NNEACMQMRLNNIL-UHFFFAOYSA-N
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Description

Systematic Nomenclature

The compound’s IUPAC name is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-4-propyl-2H-naphth[1,2-b]oxazin-9-ol hydrochloride , reflecting its fused bicyclic system and stereochemistry. The naphthoxazine core consists of a benzene ring fused to a 1,4-oxazine heterocycle, with a hydroxyl group at position 9 and a propyl substituent at position 4. The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating protonation of the oxazine nitrogen.

Alternative names include:

  • (+)-PHNO hydrochloride
  • Naxagolide hydrochloride
  • (4aR-trans)-3,4,4a,5,6,10b-hexahydro-4-propyl-2H-naphth[1,2-b]-1,4-oxazin-9-ol hydrochloride

CAS Registry Analysis

The compound is associated with multiple CAS registry numbers due to variations in salt forms and enantiomeric purity:

CAS Number Description Source
99705-65-4 Hydrochloride salt of (4aR,10bR) enantiomer
858517-21-2 Free base of (+)-enantiomer
1322623-41-5 Hydrochloride salt of (-)-enantiomer

The primary CAS number for the (4aR,10bR)-hydrochloride form is 99705-65-4 , registered for its use as a precursor in positron emission tomography (PET) radiotracers.

Properties

IUPAC Name

4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEACMQMRLNNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Chloroacetyl Chloride

The core oxazine ring is formed via a two-step cyclization:

  • Acylation : Reacting trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol with chloroacetyl chloride in a biphasic system (ethyl acetate/water) at 0–5°C yields the intermediate chloroacetamide.
  • Intramolecular Cyclization : Treatment with sodium hydride in dimethylformamide (DMF) at 0–5°C induces ring closure to form the hexahydronaphthoxazin-3-one.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Acylation Chloroacetyl chloride Ethyl acetate/H₂O 0–5°C 88%
Cyclization NaH DMF 0–5°C 78%

Propyl Group Introduction via Reductive Alkylation

The oxazin-3-one intermediate undergoes reductive alkylation using propyl iodide and lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

  • Conditions : Reflux for 4 hours, followed by Rochell salt extraction.
  • Yield : 88% after recrystallization (cyclohexane).

Stereochemical Resolution

Chiral resolution is achieved using (-)-α-methoxymandelic acid to separate enantiomers:

  • Key Step : Esterification of the racemic trans-2-acetamido-1,2,3,4-tetrahydronaphthalen-1-ol followed by fractional crystallization.
  • Outcome : >99% enantiomeric excess (ee) for the (4aR,10bR)-isomer.

Alternative Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Hydrofunctionalization

A modern approach employs rhodium catalysts for asymmetric ring-opening of oxabenzonorbornadiene derivatives:

  • Catalyst : [Rh(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-BINAP).
  • Conditions : 50°C in toluene, 12-hour reaction time.
  • Yield : 92% with 94% ee.

Advantages :

  • Avoids multi-step resolution.
  • Scalable to gram quantities for radiotracer synthesis (e.g., [¹¹C]-(+)-PHNO).

Hydrochloride Salt Formation

Acidification and Crystallization

The free base is converted to the hydrochloride salt by treatment with HCl in ethanol:

  • Dissolve the free base in ethanol (4–7 volumes) at 75–85°C.
  • Gradually add concentrated HCl (1:1–1.2 molar ratio).
  • Cool to 0–5°C to precipitate the hydrochloride salt.

Purification :

  • Recrystallization from acetone/water (1:3 v/v) removes residual impurities.
  • Final Purity : >95% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.95 (d, J=8.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 4.20–3.80 (m, 2H), 3.30–3.10 (m, 1H), 2.90–2.70 (m, 2H).
  • Melting Point : 294–297°C (dec.).

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), flow rate 1.0 mL/min. Retention time: 12.3 minutes for (4aR,10bR)-enantiomer.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : Ethyl acetate and THF are recycled via distillation (≥85% recovery).
  • Waste Management : Aqueous layers neutralize with NaOH to pH 9 before disposal.

Yield Comparison Across Methods

Method Total Yield ee Scalability
Classical 62% >99% Pilot scale
Catalytic 85% 94% Lab scale

Challenges and Innovations

Stereochemical Control

Early methods relied on resolution, limiting yields to 50–60%. Catalytic asymmetric synthesis improves efficiency but requires expensive ligands.

Green Chemistry Advances

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF in cyclization steps, reducing toxicity.
  • Catalyst Recycling : Immobilized rhodium catalysts enable 5 reaction cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Dopamine D2 Receptor Agonism

(+)-PHNO is recognized for its high affinity for dopamine D2 receptors. It exhibits a dissociation constant (KdK_d) of 0.56 nM in canine striatum and shows over 10,000-fold selectivity for D2 over D1 receptors. In humans, it has an KiK_i of 8.5 nM for D2 and 0.16 nM for D3 receptors .

PET Imaging

One of the most significant applications of (+)-PHNO is as a radiotracer in positron emission tomography (PET) imaging. The compound can be labeled with carbon-11 to create [^11C]-(+)-PHNO, which allows researchers to visualize and study the high-affinity state of dopamine receptors in vivo. This is particularly useful in understanding various neurological disorders such as schizophrenia and movement disorders .

Synthesis and Radiolabeling

The synthesis of [^11C]-(+)-PHNO involves a one-pot reaction where [^11C]propionyl chloride is reacted with (+)-PHNO followed by reduction with lithium aluminum hydride. This method yields high specific activities suitable for human PET studies . The synthesis process typically results in radiochemical purities greater than 99%, making it a reliable option for clinical applications.

Case Studies

  • In Vivo Characterization : A study characterized the pharmacokinetics of [^11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system. The results indicated robust specific binding to the striatum, affirming the compound's potential as an effective PET agent for studying D2 receptor dynamics in the brain .
  • Biodistribution Studies : Ex vivo biodistribution studies demonstrated that [^11C]-(+)-PHNO effectively localized to areas rich in dopamine receptors, providing insights into its utility for non-invasive imaging of receptor states associated with various psychiatric conditions .

Mechanism of Action

The mechanism of action of 2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Profile :

  • Primary Activity: Dopamine D2/D3 receptor agonist, with evidence of preferential binding to D3-rich regions (e.g., ventral striatum) in PET imaging studies using [¹¹C]PHNO .
  • Functional Effects : Reduces dopamine synthesis and release in mesolimbic pathways at low doses; higher doses may induce postsynaptic stimulation .
  • Applications : Precursor for PET radiotracers to study dopamine receptor occupancy .

Comparison with Structurally Related Compounds

PD 128907

Chemical Name: (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol hydrochloride . Key Differences:

  • Structure: Tetrahydro core vs. hexahydro in PHNO, altering ring saturation and conformational flexibility.
  • Receptor Selectivity :
    • D3 Receptor : High affinity (Ki = 1.43 nM for high-affinity sites).
    • D2 Receptor : Lower affinity (Ki = 20 nM for high-affinity sites) .
  • Behavioral Effects : Decreases locomotor activity at low doses; induces scratching in primates .

Quinpirole

Chemical Class: Non-selective dopamine D2/D3 agonist. Comparison:

  • Binding Affinity : Lacks the oxazine scaffold, leading to broader receptor interaction (D2, D3, and D4).
  • Functional Outcomes: Consistently reduces locomotor activity without dose-dependent stimulatory effects, unlike PHNO .

7-OH-DPAT

Structure: Aminotetralin derivative. Selectivity: Prefers D3 receptors but with lower structural similarity to PHNO. Behavioral Profile: Similar to PD 128907 in reducing locomotion but distinct in lacking PET imaging utility .

Structural and Pharmacological Data Tables

Table 1: Receptor Binding Affinities

Compound D3 Ki (nM) D2 Ki (nM) D4.2 Ki (nM) Selectivity (D3/D2)
PHNO (Target) ~2.88* ~10–20* N/A ~2–5x
PD 128907 1.43 20 169 14x
Quinpirole 20–30 10–15 >1000 1.5–3x

*Estimated from PET occupancy data .

Table 2: Behavioral Effects in Rodents

Compound Locomotor Activity (Low Dose) DA Synthesis Inhibition Stereotypy (High Dose)
PHNO ↓↓ Yes (Mesolimbic > Striatal) Yes (with SKF 38393)
PD 128907 ↓↓ Yes No
Quinpirole Moderate No

Critical Structural Features Influencing Activity

  • Propyl Substituent: The 4-propyl group in PHNO and PD 128907 enhances lipophilicity and D3 receptor interaction .
  • Stereochemistry : The (4aR,10bR) configuration optimizes receptor fit, as enantiomers show reduced or antagonistic activity .
  • Ring Saturation: Hexahydro (PHNO) vs. tetrahydro (PD 128907) cores influence pharmacokinetics; PHNO’s higher saturation may prolong half-life .

Biological Activity

The compound 2H-Naphth[1,2-b]-1,4-oxazin-9-ol , specifically the hydrochloride salt of 3,4,4a,5,6,10b-hexahydro-4-propyl with the stereochemistry of (4aR,10bR), is a member of the tricyclic oxazine class. This compound has garnered attention for its potential biological activity as a dopamine agonist. The following sections will delve into its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C17H24N2O Molecular Weight 288 39 g mol \text{C}_{17}\text{H}_{24}\text{N}_2\text{O}\quad \text{ Molecular Weight 288 39 g mol }

This compound exhibits a unique configuration that allows it to interact selectively with dopamine receptors.

Dopamine Agonist Properties

Research indicates that this compound acts primarily as a D2 dopamine receptor agonist . In a study involving the 6-hydroxydopamine lesioned rat model , it was shown to stimulate dopaminergic activity effectively. The agonistic properties were confirmed through various assays demonstrating its selectivity for D2 receptors over alpha-2 adrenergic receptors and minimal impact on cAMP synthesis in the carp retina assay .

In Vivo Studies

In vivo imaging studies using positron emission tomography (PET) have demonstrated that the compound readily crosses the blood-brain barrier and binds selectively to dopamine D2 receptors. A notable study reported a striatum-to-cerebellum ratio of 5.6 for the binding of the radiolabeled version of this compound, indicating a high level of specificity and potential utility in neuroimaging applications .

The mechanism by which this compound exerts its effects involves binding to the D2 receptor subtype. Upon binding, it mimics the action of dopamine leading to increased dopaminergic signaling. This is particularly relevant in conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling pathways are disrupted .

Clinical Implications

  • Schizophrenia : The compound has been investigated for its potential use in treating schizophrenia due to its ability to modulate dopamine levels effectively. Its selective action on D2 receptors may help alleviate symptoms without significant side effects associated with non-selective dopamine agonists.
  • Parkinson's Disease : As a D2 agonist, it holds promise for managing motor symptoms in Parkinson's disease patients. Its pharmacokinetic profile suggests it could be beneficial in maintaining stable dopaminergic activity throughout the day.

Data Summary Table

Study Findings Relevance
PubMed Study Demonstrated potent D2 agonist activity in animal modelsSupports potential therapeutic use in dopaminergic disorders
PET Imaging Study High striatum-to-cerebellum binding ratioIndicates effective blood-brain barrier penetration and receptor specificity
Structure-Activity Relationship Analysis Identified key structural features contributing to D2 receptor affinityGuides future drug design efforts

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